molecular formula C7H14N2O B8306763 2-Methyl-4-oxa-2,8-diazabicyclo[4.3.0]nonane

2-Methyl-4-oxa-2,8-diazabicyclo[4.3.0]nonane

Cat. No. B8306763
M. Wt: 142.20 g/mol
InChI Key: VBTNOBLOBBOURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05416096

Procedure details

9 g (42 mmol) of ethyl 2-methyl-4-oxa-2,8-diazabicyclo[4.3.0]nonane-8-carboxylate are heated under reflux with 28 g of Ba(OH)2.8H2O in 280 ml of water overnight. The BaCO3 is filtered off with suction, the filtrate is concentrated and the residue is boiled up with dioxane. The dioxane solution is concentrated and the residue is distilled.
Name
ethyl 2-methyl-4-oxa-2,8-diazabicyclo[4.3.0]nonane-8-carboxylate
Quantity
9 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
280 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:10][O:9][CH2:8][CH:7]2[CH:3]1[CH2:4][N:5](C(OCC)=O)[CH2:6]2>O>[CH3:1][N:2]1[CH2:10][O:9][CH2:8][CH:7]2[CH:3]1[CH2:4][NH:5][CH2:6]2

Inputs

Step One
Name
ethyl 2-methyl-4-oxa-2,8-diazabicyclo[4.3.0]nonane-8-carboxylate
Quantity
9 g
Type
reactant
Smiles
CN1C2CN(CC2COC1)C(=O)OCC
Step Two
Name
Ba(OH)2.8H2O
Quantity
28 g
Type
reactant
Smiles
Name
Quantity
280 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The BaCO3 is filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The dioxane solution is concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.